2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CDMA" and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CDMA is not fully understood. However, it has been suggested that CDMA works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, CDMA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CDMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CDMA inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that CDMA reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
CDMA has several advantages for lab experiments, including its low cost, easy synthesis, and availability. However, CDMA has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of CDMA. One direction is to explore the potential of CDMA as a lead compound for the development of new drugs. Another direction is to investigate the potential of CDMA as a herbicide. Additionally, further studies are needed to fully understand the mechanism of action of CDMA and its potential applications in various fields.
Conclusion:
In conclusion, CDMA is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug development, and agricultural chemistry. CDMA has been synthesized using various methods and has been shown to have anticancer, anti-inflammatory, and antiviral properties. However, further studies are needed to fully understand the mechanism of action of CDMA and its potential applications.
Scientific Research Applications
CDMA has potential applications in various fields, including medicinal chemistry, drug development, and agricultural chemistry. In medicinal chemistry, CDMA has been shown to have anticancer, anti-inflammatory, and antiviral properties. In drug development, CDMA has been used as a lead compound for the development of new drugs. In agricultural chemistry, CDMA has been used as a herbicide.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-6-4-5-7-17(14)12-25-9-8-19(24-25)23-20(26)13-27-18-10-15(2)21(22)16(3)11-18/h4-11H,12-13H2,1-3H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQHTHOKJFYGSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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